N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions
Preparation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Benzodioxin Moiety: The benzodioxin ring can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxin precursor and the imidazo[1,2-a]pyridine intermediate.
Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Dihydroimidazo derivatives and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of diverse chemical libraries for drug discovery.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in biochemical assays to investigate its binding affinity and specificity towards various biological targets.
Medicine
In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and advanced materials for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O2S/c1-13-2-5-18-22-19(14-6-9-26-12-14)20(23(18)11-13)21-15-3-4-16-17(10-15)25-8-7-24-16/h2-6,9-12,21H,7-8H2,1H3 |
InChI Key |
HZDYICHIFSKWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CSC=C5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.